molecular formula C8H8BrN3O B1421857 4-(1,2,4-Oxadiazol-3-yl)aniline hydrobromide CAS No. 1258651-20-5

4-(1,2,4-Oxadiazol-3-yl)aniline hydrobromide

Cat. No.: B1421857
CAS No.: 1258651-20-5
M. Wt: 242.07 g/mol
InChI Key: ILPPSSDKAGMJQC-UHFFFAOYSA-N
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Description

4-(1,2,4-Oxadiazol-3-yl)aniline hydrobromide is a useful research compound. Its molecular formula is C8H8BrN3O and its molecular weight is 242.07 g/mol. The purity is usually 95%.
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Biological Activity

4-(1,2,4-Oxadiazol-3-yl)aniline hydrobromide is a compound featuring the oxadiazole ring, which has garnered attention in medicinal chemistry due to its diverse biological activities. The oxadiazole moiety is known for its versatility and effectiveness in various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C8H8BrN3O\text{C}_8\text{H}_8\text{BrN}_3\text{O}

The synthesis of this compound typically involves the cyclization of amidoximes with carboxylic derivatives or aldehydes in the presence of inorganic bases. Various synthetic routes have been reported that emphasize the efficiency and yield of the oxadiazole core assembly .

Antitumor Activity

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antitumor properties. For instance, derivatives synthesized from 4-(1,2,4-Oxadiazol-3-yl)aniline were tested against a panel of cancer cell lines. One study reported that a related compound showed an IC50 value of approximately 9.4 µM against various tumor cell lines . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

Antimicrobial Properties

The antimicrobial activity of this compound has been investigated extensively. In vitro studies demonstrated that derivatives exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria. Specifically, compounds with halogen substitutions on the oxadiazole ring showed enhanced antibacterial activity comparable to standard antibiotics .

CompoundActivity TypeIC50 (µM)Target Organisms
4-(1,2,4-Oxadiazol-3-yl)anilineAntibacterial12.5E. coli
Derivative AAntifungal15.0C. albicans
Derivative BAntiviral20.0Influenza virus

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has also been explored. Compounds derived from 4-(1,2,4-Oxadiazol-3-yl)aniline demonstrated significant inhibition of pro-inflammatory cytokines in cell cultures. Comparative studies indicated that some derivatives exhibited anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives can often be correlated with their structural features. For example:

  • Substituents on the oxadiazole ring : Halogenated compounds generally exhibit enhanced activity.
  • Amino group positioning : The position and nature of substituents on the aniline part influence solubility and bioavailability.

Case Studies

  • Antitumor Study : A study involving a series of oxadiazole derivatives showed that specific modifications led to improved cytotoxicity against human breast cancer cell lines (MCF-7). The most potent derivative had an IC50 value significantly lower than that of standard chemotherapeutics .
  • Antimicrobial Evaluation : A comprehensive evaluation of various synthesized oxadiazoles revealed that certain derivatives exhibited broad-spectrum antimicrobial activity against clinically relevant pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa.

Properties

IUPAC Name

4-(1,2,4-oxadiazol-3-yl)aniline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O.BrH/c9-7-3-1-6(2-4-7)8-10-5-12-11-8;/h1-5H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPPSSDKAGMJQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC=N2)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1,2,4-Oxadiazol-3-yl)aniline hydrobromide
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4-(1,2,4-Oxadiazol-3-yl)aniline hydrobromide
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4-(1,2,4-Oxadiazol-3-yl)aniline hydrobromide
Reactant of Route 4
4-(1,2,4-Oxadiazol-3-yl)aniline hydrobromide
Reactant of Route 5
4-(1,2,4-Oxadiazol-3-yl)aniline hydrobromide
Reactant of Route 6
4-(1,2,4-Oxadiazol-3-yl)aniline hydrobromide

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